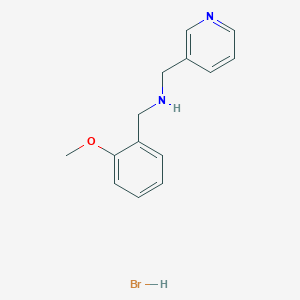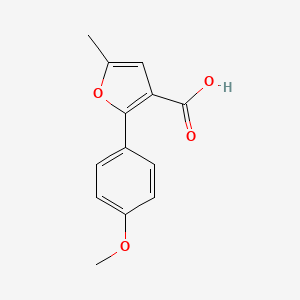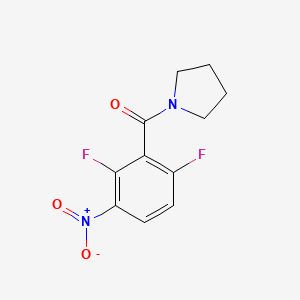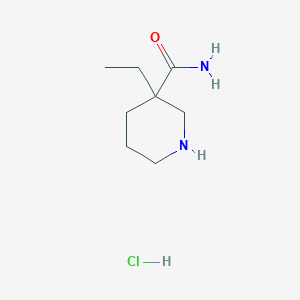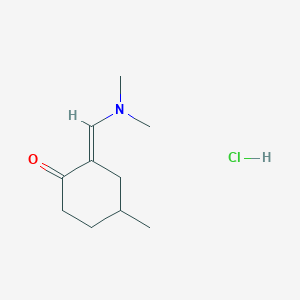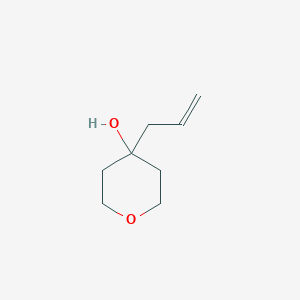
4-allyltetrahydro-2H-pyran-4-ol
Vue d'ensemble
Description
“4-allyltetrahydro-2H-pyran-4-ol” is a chemical compound . It is also known as "tetrahydro-4H-pyran-4-ol" . The molecular formula of this compound is C5H10O2 .
Synthesis Analysis
The synthesis of compounds similar to “4-allyltetrahydro-2H-pyran-4-ol” has been reported in the literature. For instance, Prins cyclization of isoprenol with benzaldehyde as a model aldehyde was performed using montmorillonite K10 as an acid catalyst . Various reaction conditions were used including catalyst modification by mineral acids and calcination .
Molecular Structure Analysis
The molecular structure of “4-allyltetrahydro-2H-pyran-4-ol” can be represented by the formula C5H10O2 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-allyltetrahydro-2H-pyran-4-ol” include a molecular weight of 102.1317 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 113.8±3.0 cm3 .
Applications De Recherche Scientifique
Glycosylation in Organic Synthesis
4-Allyltetrahydro-2H-pyran-4-ol has been utilized in organic synthesis, particularly in glycosylation processes. Kumar et al. (2011) demonstrated its use as a glycosyl donor for selective α-glycosylation, achieving 50-90% yields. This method offers an alternative to traditional unsaturated sugar methodologies, highlighting the compound's versatility in organic synthesis (Kumar et al., 2011).
Photomerocyanine Formation
Aiken et al. (2014) investigated 4-allyltetrahydro-2H-pyran-4-ol in the context of photomerocyanine formation. They found that heating 4-methoxy-1-naphthol with a related compound led to the formation of a novel merocyanine, showcasing its potential in photochemical applications (Aiken et al., 2014).
Prins Cyclization Mechanism
Vyskočilová et al. (2016) explored the role of 4-allyltetrahydro-2H-pyran-4-ol in Prins cyclization. They investigated the effects of catalyst type and water addition on its preparation, providing insight into its synthesis and potential applications in chemical intermediates (Vyskočilová et al., 2016).
Gas-Phase Elimination Kinetics
Álvarez-Aular et al. (2018) conducted a study on the gas-phase elimination kinetics of related tetrahydropyran compounds. Their findings contribute to understanding the thermal behavior and potential applications of 4-allyltetrahydro-2H-pyran-4-ol in high-temperature environments (Álvarez-Aular et al., 2018).
Synthesis of Dihydropyrans
Maguire and Thomas (1995) demonstrated the use of allyltin trichloride, derived from a compound similar to 4-allyltetrahydro-2H-pyran-4-ol, for the stereoselective synthesis of dihydropyrans. This study highlights the compound's utility in synthesizing complex organic structures (Maguire & Thomas, 1995).
Aqueous Media Synthesis
Brahmachari (2021) discussed the synthesis of 4H-pyrans in aqueous media, relevant to compounds like 4-allyltetrahydro-2H-pyran-4-ol. This green synthetic approach is significant for environmentally friendly chemistry applications (Brahmachari, 2021).
Palladium-Catalyzed Cyclization
Qing and Gao (2000) explored the palladium-catalyzed cyclization of compounds akin to 4-allyltetrahydro-2H-pyran-4-ol. Their work contributes to the understanding of catalytic processes in organic synthesis involving such compounds (Qing & Gao, 2000).
Fluorination in Organic Synthesis
Yadav et al. (2010) employed a compound similar to 4-allyltetrahydro-2H-pyran-4-ol in a synthesis involving fluorination, highlighting its potential in introducing fluorine atoms into organic molecules (Yadav et al., 2010).
Catalysis and Stereochemistry
Shin et al. (2014) used related compounds in the iridium-catalyzed synthesis of pyrans, demonstrating the influence of catalysts on stereochemical outcomes in organic synthesis (Shin et al., 2014).
Propriétés
IUPAC Name |
4-prop-2-enyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHPHKSSMJAOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-en-1-yl)oxan-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



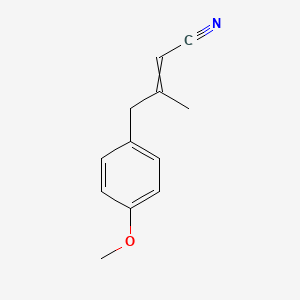
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)
![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)
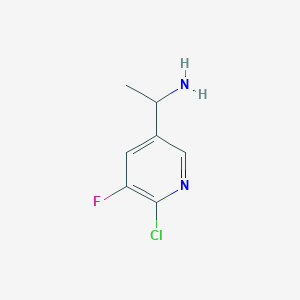
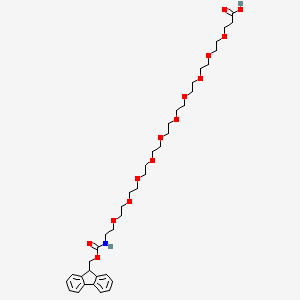
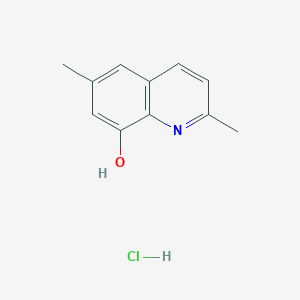
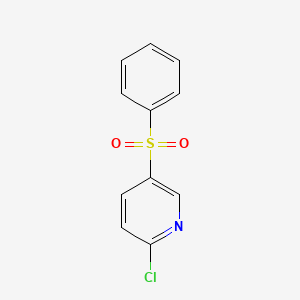
![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)
